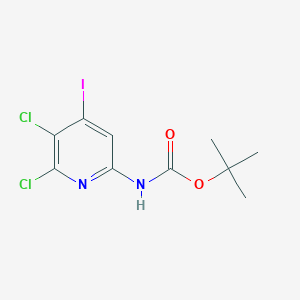

CArbamic acid, N-(5,6-dichloro-4-iodo-2-pyridinyl)-, 1,1-dimethylethyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Carbamic acid, N-(5,6-dichloro-4-iodo-2-pyridinyl)-, 1,1-dimethylethyl ester, also known as tert-Butyl (5,6-dichloro-4-iodopyridin-2-yl)carbamate, is a chemical compound with the molecular formula C10H11Cl2IN2O2 . Its molecular weight is approximately 389.01 .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the available resources. Its molecular weight is approximately 389.01 , but other properties such as boiling point, melting point, and solubility are not specified.Scientific Research Applications

1. Use as a Diels Alder Dienophile The compound tert-butyl N-hydroxycarbamate has been used in the generation of t-Boc–N=O for use as a Diels Alder dienophile . This is a type of chemical reaction that is fundamental to organic chemistry.

Anti-inflammatory Activity

A series of new tert-butyl 2- (substituted benzamido) phenylcarbamate derivatives have been synthesized and evaluated for in vivo anti-inflammatory activity . These compounds exhibited promising anti-inflammatory activity, with some compounds showing better or equivalent anti-inflammatory activity compared to standard drugs .

Synthesis of Natural Product Intermediates

®-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, an intermediate of the natural product jaspine B, was synthesized from L-Serine . Jaspine B is a natural product isolated from various sponges and has shown cytotoxic activity against several human carcinoma cell lines .

Synthesis of Complex Molecules

A synthetic route to tert-butyl N-(2-{[({1-methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate from 1-methyl-1H-pyrazol-5-amine has been developed . This process involves multiple steps including nitrosation, reduction, esterification, amino group protection, and condensation .

Mechanism of Action

Target of Action

Similar compounds are often used as protecting groups in organic synthesis, particularly for the protection of amino groups .

Mode of Action

Tert-butyl N-(5,6-dichloro-4-iodopyridin-2-yl)carbamate likely interacts with its targets through a process known as deprotection. The N-tert-butyloxycarbonyl (N-Boc) group is a classical masking functionality employed in organic synthesis for the protection of amino groups . This group can be removed under certain conditions, allowing the previously protected amino group to participate in further reactions .

Biochemical Pathways

The compound’s role as a protecting group suggests it may be involved in a variety of biochemical synthesis pathways, particularly those involving amino acids and peptides .

Result of Action

The primary result of the action of tert-butyl N-(5,6-dichloro-4-iodopyridin-2-yl)carbamate is the protection of amino groups during organic synthesis, preventing these groups from reacting until the appropriate time . This allows for greater control over the synthesis process and can help to increase the yield of the desired product .

Action Environment

The action of tert-butyl N-(5,6-dichloro-4-iodopyridin-2-yl)carbamate is influenced by various environmental factors. For instance, the deprotection of the N-Boc group can be achieved using oxalyl chloride in methanol, and the reactions take place under room temperature conditions . The stability of the compound and its efficacy as a protecting group can also be influenced by factors such as pH and the presence of other reactive species .

properties

IUPAC Name |

tert-butyl N-(5,6-dichloro-4-iodopyridin-2-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2IN2O2/c1-10(2,3)17-9(16)15-6-4-5(13)7(11)8(12)14-6/h4H,1-3H3,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFKDYKJQSRILEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC(=C(C(=C1)I)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2IN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CArbamic acid, N-(5,6-dichloro-4-iodo-2-pyridinyl)-, 1,1-dimethylethyl ester | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-2-methoxy-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2771315.png)

![(R)-N-(Pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2771323.png)

![N-(4-Bromo-2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2771324.png)

![(2-methoxypyridin-3-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2771326.png)

![3-[(6-Methyl-4-phenylquinazolin-2-yl)amino]phenol](/img/structure/B2771327.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B2771330.png)

![2-Cyclohexyl-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2771332.png)

![4-fluoro-N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2771333.png)

![3-isopropyl-6-({4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}sulfonyl)-1,3-benzoxazol-2(3H)-one](/img/structure/B2771335.png)